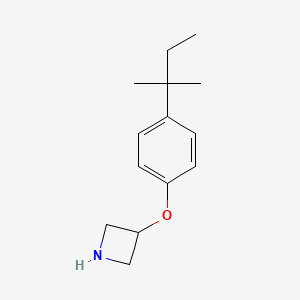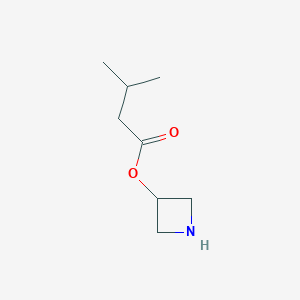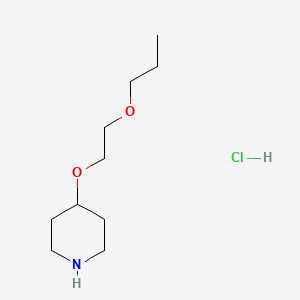
4-(2-Propoxyethoxy)piperidine hydrochloride
Descripción general
Descripción
4-(2-Propoxyethoxy)piperidine hydrochloride is a synthetic organic compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular formula of 4-(2-Propoxyethoxy)piperidine hydrochloride is C10H22ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
- Field : Pharmacology
- Application : Piperidine derivatives have shown potential as anticancer agents, particularly against androgen-refractory cancer cell lines . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, and others .
- Method : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific piperidine derivative used. Generally, these compounds are administered in combination with other drugs .
- Results : These compounds have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
- Field : Pharmacology
- Application : Certain piperidine derivatives have been synthesized and tested for their analgesic and anti-inflammatory activity .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and the condition being treated. In general, these compounds are administered in a dose-dependent manner .
- Results : Some of these compounds were found to have a higher analgesic effect than the standard drug indomethacin .
Anticancer Applications
Analgesic and Anti-inflammatory Applications
- Application : Piperidine derivatives have been found to exhibit antiviral activity against a range of viruses, including HIV and influenza .
- Method : The compounds are typically tested using cell culture assays and animal models .
- Results : Some piperidine derivatives have shown significant antiviral activity, comparable to standard antiviral drugs .
- Application : Certain piperidine derivatives have demonstrated antimalarial activity against Plasmodium species .
- Method : The antimalarial activity is typically assessed using in vitro assays and in vivo models .
- Results : Some piperidine derivatives have shown significant antimalarial activity, comparable to standard antimalarial drugs .
Antiviral Applications
Antimalarial Applications
Direcciones Futuras
Piperidine and its derivatives have been the subject of extensive research due to their therapeutic properties . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
4-(2-propoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELOXEGYSVXTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Propoxyethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
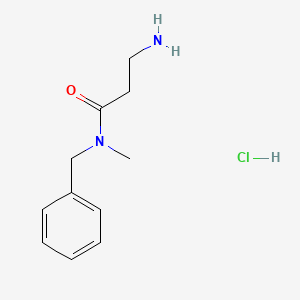
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
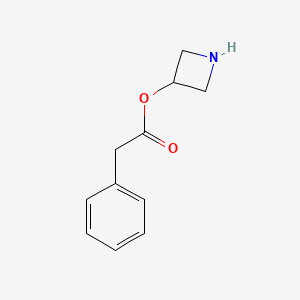
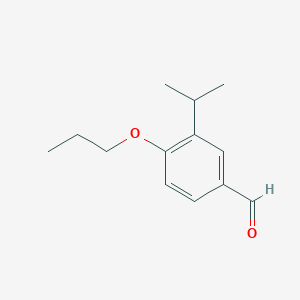
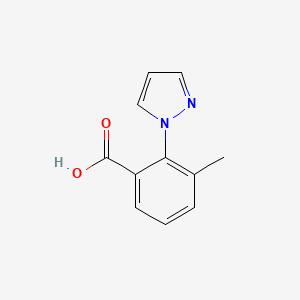
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
